N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)furan-2-carboxamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is a synthetic organic compound with a complex structure that includes a furan ring, a pyridine ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with furan-2-carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenyldiphenylphosphine
- Methanone, [4-(dimethylamino)phenyl]phenyl-
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, a pyridine ring, and a dimethylamino group, which imparts distinct chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C19H19N3O2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-21(2)16-10-8-15(9-11-16)14-22(18-7-3-4-12-20-18)19(23)17-6-5-13-24-17/h3-13H,14H2,1-2H3 |
InChI Key |
FEGYLUSHIDEFKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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